3,5-ジクロロ-4-ヒドロキシ安息香酸プロピル

概要

説明

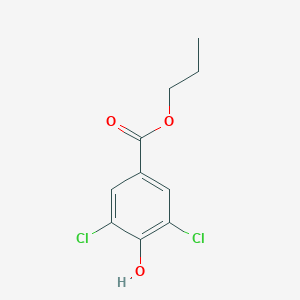

Propyl 3,5-dichloro-4-hydroxybenzoate is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxy group. The propyl ester group is attached to the carboxyl group of the benzoic acid . This compound is used in various research applications due to its unique chemical properties.

科学的研究の応用

Propyl 3,5-dichloro-4-hydroxybenzoate is used in various scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用機序

Target of Action

Propyl 3,5-dichloro-4-hydroxybenzoate is a chemical compound that is used as an intermediate in the synthesis of other compounds It is structurally similar to propylparaben, which is used in allergenic testing .

Biochemical Pathways

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its bioavailability may depend on the specific context of its use.

Result of Action

It is used as an intermediate in the synthesis of other compounds , suggesting that its effects may be indirect and depend on the specific compounds it is used to synthesize.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

準備方法

The synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate typically involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

Propyl 3,5-dichloro-4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Propyl 3,5-dichloro-4-hydroxybenzoate can be compared with other similar compounds such as:

- Methyl 3,5-dichloro-4-hydroxybenzoate

- Ethyl 3,5-dichloro-4-hydroxybenzoate

- Butyl 3,5-dichloro-4-hydroxybenzoate

These compounds share similar chemical structures but differ in the length of the alkyl ester group. The differences in the alkyl group can affect their physical properties, reactivity, and biological activities . Propyl 3,5-dichloro-4-hydroxybenzoate is unique due to its specific ester group, which can influence its solubility and interaction with biological targets.

生物活性

Propyl 3,5-dichloro-4-hydroxybenzoate, commonly known as a chlorinated paraben, is part of a group of compounds widely used in personal care products and pharmaceuticals due to their antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, environmental impact, and transformation products.

Chemical Structure and Properties

Propyl 3,5-dichloro-4-hydroxybenzoate is characterized by the following structural features:

- Chemical Formula : C10H10Cl2O3

- Molecular Weight : 249.09 g/mol

- Functional Groups : Hydroxy (-OH), Ester (-COOR), and Dichloro substitutions.

Antimicrobial Properties

Chlorinated parabens like propyl 3,5-dichloro-4-hydroxybenzoate exhibit significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them valuable as preservatives in cosmetic formulations. The mechanism of action typically involves disruption of microbial cell membranes and interference with metabolic processes.

Estrogenic Activity

Studies have shown that some chlorinated parabens possess estrogenic activity, which can lead to endocrine disruption. This activity is attributed to their ability to bind to estrogen receptors, mimicking the effects of natural estrogens in the body. This potential for endocrine disruption raises concerns regarding their safety in consumer products.

Transformation Products

The degradation of propyl 3,5-dichloro-4-hydroxybenzoate in wastewater treatment plants (WWTPs) has been a subject of several studies. The compound can transform into various byproducts, including para-hydroxybenzoic acid (PHBA) and other chlorinated derivatives. These transformations are influenced by environmental conditions such as pH and microbial activity.

| Transformation Product | Chemical Structure | Removal Efficiency (%) |

|---|---|---|

| Para-Hydroxybenzoic Acid (PHBA) | C7H6O3 | 78.6 |

| Dichlorinated Methyl Paraben | C9H8Cl2O3 | 40.7 |

| Dichlorinated Ethyl Paraben | C10H10Cl2O3 | 33.9 |

The removal efficiencies indicate that while parent compounds are effectively removed during treatment processes, their chlorinated derivatives may persist in the environment.

Study on Wastewater Treatment

A study conducted at two different WWTPs in Texas evaluated seasonal differences in the transformation of parabens, including propyl 3,5-dichloro-4-hydroxybenzoate. Results indicated significant variations in degradation rates based on microbial community composition and operational conditions within the plants .

In Vitro Transformation Kinetics

Research investigating the kinetics of in vitro transformation revealed that dichlorinated parabens undergo biotransformation primarily through enzymatic activity involving liver S9 fractions. This study highlighted the potential for metabolic activation or detoxification pathways that could influence the biological fate of these compounds .

特性

IUPAC Name |

propyl 3,5-dichloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTZPDOCOFUQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641024 | |

| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101003-80-9 | |

| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chlorination of Propyl 3,5-dichloro-4-hydroxybenzoate affect its metabolism in the liver?

A: Research indicates that chlorination of Propyl 3,5-dichloro-4-hydroxybenzoate significantly reduces its degradation rate in the rat liver S9 fraction by approximately 40-fold compared to its non-chlorinated counterparts []. This suggests that chlorination increases the compound's persistence in the body, potentially leading to bioaccumulation.

Q2: Does Propyl 3,5-dichloro-4-hydroxybenzoate or its metabolites exhibit Aryl hydrocarbon receptor (AhR) agonist activity?

A: While Propyl 3,5-dichloro-4-hydroxybenzoate itself exhibits AhR agonist activity, the study found that two hydroxylated metabolites, generated by the rat liver S9 fraction, also demonstrated AhR agonist activity. These metabolites showed up to 39% of the parent compound's activity in a yeast (YCM3) reporter gene assay []. This finding suggests that even as Propyl 3,5-dichloro-4-hydroxybenzoate is metabolized, its byproducts may still possess biological activity and potentially contribute to downstream effects mediated by the AhR pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。